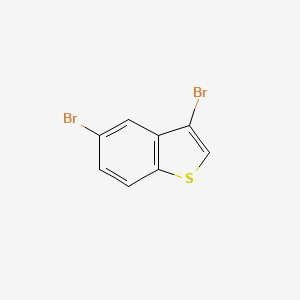
3,5-Dibromobenzo(b)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromobenzo(b)thiophene is a useful research compound. Its molecular formula is C8H4Br2S and its molecular weight is 291.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3,5-Dibromobenzo(b)thiophene, and how can reaction conditions be optimized?
- Answer : The synthesis of brominated thiophene derivatives typically involves halogenation of precursor molecules. For example, 2,5-dibromothieno[3,2-b]thiophene is synthesized via Stille coupling using tributyl(thiophen-2-yl)stannane and tetrakis(triphenylphosphine)palladium as a catalyst . Optimization includes controlling reaction time (e.g., 24 hours at room temperature) and stoichiometric ratios to minimize side products. Bromination of benzo(b)thiophene derivatives may require precise temperature control (e.g., 0–5°C) to avoid over-bromination.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Characterization should combine spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm substitution patterns and bromine positions.
- GC-MS to assess molecular weight and purity .
- HPLC with UV detection for quantification of impurities.
- Elemental analysis to verify bromine content. Cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shifts) enhances accuracy .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Answer : Brominated aromatic compounds pose risks of toxicity and reactivity. Key precautions include:
- Using personal protective equipment (PPE) and working in a fume hood.
- Conducting a pre-experiment risk assessment to evaluate hazards like bromine release during decomposition .
- Proper disposal via halogen-specific waste protocols to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for material science applications?
- Answer : Density-functional theory (DFT) calculations can model electron density, HOMO-LUMO gaps, and local kinetic-energy density to predict semiconducting behavior . For instance, substituting electron-withdrawing bromine atoms on benzo(b)thiophene lowers the LUMO energy, enhancing n-type conductivity. Comparative studies with non-brominated analogs (e.g., 3,5-dimethylthiophene) reveal bromine’s impact on charge transport .
Q. What strategies resolve contradictions in reported reactivity data for brominated thiophenes in cross-coupling reactions?
- Answer : Discrepancies often arise from solvent polarity, catalyst loading, or steric effects. Systematic studies should:
- Vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to assess coupling efficiency.
- Use kinetic profiling to identify intermediates (e.g., via in situ IR spectroscopy).
- Benchmark against structurally similar compounds (e.g., 3,4-dibromo-2,5-bis(methylthio)thiophene) to isolate bromine’s role .
Q. How do this compound derivatives perform in organic electronic devices compared to other halogenated thiophenes?
- Answer : In OLEDs, brominated thiophenes exhibit enhanced electron affinity due to bromine’s electronegativity, improving charge injection layers. For example, dibromo-substituted dibenzo[b,d]thiophene derivatives in exciplex-based OLEDs achieve power efficiencies up to 47.0 lm W⁻¹ . Comparative studies with chloro- or iodo-analogs highlight trade-offs between conductivity and stability .
Q. What experimental approaches optimize the integration of this compound into π-conjugated polymers?
- Answer : Co-polymerization with electron-rich monomers (e.g., EDOT) via Suzuki-Miyaura coupling balances charge transport. Key steps include:
- Sonogashira coupling for alkynyl spacers to enhance planarity.
- Electrochemical polymerization to monitor conductivity (e.g., cyclic voltammetry).
- Spectroscopic ellipsometry to measure thin-film optical bandgaps .
Q. Methodological Considerations
Q. How should researchers design experiments to study the environmental degradation of this compound?
- Answer : Simulate degradation under controlled conditions:
- Photolysis : Expose to UV light (λ = 254 nm) and analyze by LC-MS for debrominated products.
- Biodegradation : Use soil microcosms with GC-MS to track bromine release.
- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict persistence .
Q. What statistical methods address false discovery rates in high-throughput screening of this compound derivatives for bioactivity?
属性
CAS 编号 |
1423-62-7 |
|---|---|
分子式 |
C8H4Br2S |
分子量 |
291.99 g/mol |
IUPAC 名称 |
3,5-dibromo-1-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |
InChI 键 |
PYYZYZQDDICZEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















